molecular formula C6H10O3 B6146224 (2S)-3-cyclopropyl-2-hydroxypropanoic acid CAS No. 300853-97-8

(2S)-3-cyclopropyl-2-hydroxypropanoic acid

Cat. No.: B6146224
CAS No.: 300853-97-8
M. Wt: 130.1
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-cyclopropyl-2-hydroxypropanoic acid is an organic compound characterized by a cyclopropyl group attached to a hydroxypropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-cyclopropyl-2-hydroxypropanoic acid typically involves the cyclopropanation of suitable precursors followed by hydrolysis and purification steps. One common method involves the reaction of cyclopropylcarbinol with a suitable oxidizing agent to form the corresponding aldehyde, which is then subjected to a Grignard reaction with ethyl magnesium bromide to yield the desired hydroxypropanoic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-cyclopropyl-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-3-cyclopropyl-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving cyclopropyl groups.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-cyclopropyl-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The cyclopropyl group can introduce strain into the molecule, influencing its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylcarbinol: Similar structure but lacks the hydroxypropanoic acid moiety.

    Cyclopropylacetic acid: Contains a cyclopropyl group attached to an acetic acid backbone.

    2-hydroxypropanoic acid: Lacks the cyclopropyl group but shares the hydroxypropanoic acid structure.

Uniqueness

(2S)-3-cyclopropyl-2-hydroxypropanoic acid is unique due to the presence of both a cyclopropyl group and a hydroxypropanoic acid moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

300853-97-8

Molecular Formula

C6H10O3

Molecular Weight

130.1

Purity

95

Origin of Product

United States

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